molecular formula C16H21NO4 B1588792 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid CAS No. 63845-33-0

3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid

Cat. No. B1588792
CAS RN: 63845-33-0
M. Wt: 291.34 g/mol
InChI Key: NZTJJLCAFTZAGK-UHFFFAOYSA-N
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Description

“3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid” is a chemical compound with the molecular formula C16H21NO4 . It is also known by its IUPAC name "3-(1-phenylmethoxycarbonylpiperidin-3-yl)propanoic acid" .


Synthesis Analysis

The synthesis of this compound involves the reaction of piperidine-HCl with benzyl chloroformate in tetrahydrofuran (THF) and saturated aqueous sodium bicarbonate . The reaction mixture is maintained at 0 °C for 6 hours, and then the mixture is concentrated in vacuo to remove the THF .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCC(=O)O . This notation provides a way to represent the structure of the molecule in text format.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 291.35 . It is a liquid at room temperature and should be stored in a dry place at 2-8°C . Its boiling point is 469.9°C at 760 mmHg .

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidine derivatives, which include “3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid”, are significant in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • A study was conducted to design and synthesize substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Five of the most active compounds were found to be more active with IC 90 s ranging from 3.73 to 4.00 μM .
  • Chemical Synthesis

    • The compound can be used in the synthesis of other compounds . It is a specific chemical substance and its applications can be quite specialized .
    • In a study, the modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring was explored .

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(1-phenylmethoxycarbonylpiperidin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c18-15(19)7-6-13-8-10-17(11-9-13)16(20)21-12-14-4-2-1-3-5-14/h1-5,13H,6-12H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTJJLCAFTZAGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432459
Record name 3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid

CAS RN

63845-33-0
Record name 3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred and cooled (15° C.) mixture of 11.1 parts of potassium hydroxide and 96 parts of water wa added dropwise a solution of 31.8 parts of ethyl 1-[(phenylmethoxy)carbonyl]-4-piperidinepropanoate in 38 parts of ethanol during 20 minutes. Upon complete addition, stirring was continued overnight at room temperature. The reaction mixture was evaporated at <50° C. The reaction mixture was poured into crushed ice and treated with concentrated hydrochloric acid. The separated aqueous layer was extracted with dichloromethane. The extract was dried, filtered and evaporated, yielding 29 parts (100%) of 1-[(phenylmethoxy)carbonyl]-4-piperidinepropanoic acid as a residue (int. 33).
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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